3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a spirocyclic core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of an amine group with the Fmoc group, followed by the formation of the spirocyclic structure through cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins, where the Fmoc group protects amine functionalities during coupling reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential synthesis of peptides and other complex molecules. The spirocyclic structure provides stability and rigidity, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C26H29NO4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecane-4-carboxylic acid |
InChI |
InChI=1S/C26H29NO4/c28-24(29)23-16-26(12-6-1-7-13-26)14-15-27(23)25(30)31-17-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,22-23H,1,6-7,12-17H2,(H,28,29) |
InChI Key |
IYKGSZAEYOMJLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCN(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.